molecular formula C11H15F3O3S B14513002 Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate CAS No. 63438-16-4

Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate

Katalognummer: B14513002
CAS-Nummer: 63438-16-4
Molekulargewicht: 284.30 g/mol
InChI-Schlüssel: VLXBETZDISJGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O3S. It is characterized by a spirocyclic structure, which includes a five-membered ring and a six-membered ring connected through a single carbon atom. The compound also contains a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate typically involves the reaction of a spirocyclic precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, such as amines, alcohols, or thiols, leading to the formation of new spirocyclic compounds.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the spirocyclic structure.

    Reduction: Reduction reactions can be used to modify the double bonds within the spirocyclic rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can introduce new functional groups into the spirocyclic structure .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is used as a building block for the synthesis of complex spirocyclic compounds. Its unique structure and reactivity make it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications allows researchers to design and synthesize new drug candidates with improved efficacy and safety profiles .

Industry

In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in harsh chemical environments .

Wirkmechanismus

The mechanism of action of Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate involves its interaction with molecular targets through its spirocyclic structure and trifluoromethanesulfonate group. The electron-withdrawing properties of the trifluoromethanesulfonate group can influence the reactivity of the compound, allowing it to participate in various chemical reactions. The spirocyclic structure can also interact with biological targets in unique ways, potentially leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties and enhances the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex spirocyclic compounds and a potential candidate for various scientific research applications .

Eigenschaften

CAS-Nummer

63438-16-4

Molekularformel

C11H15F3O3S

Molekulargewicht

284.30 g/mol

IUPAC-Name

spiro[4.5]dec-9-en-10-yl trifluoromethanesulfonate

InChI

InChI=1S/C11H15F3O3S/c12-11(13,14)18(15,16)17-9-5-1-2-6-10(9)7-3-4-8-10/h5H,1-4,6-8H2

InChI-Schlüssel

VLXBETZDISJGTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCCC=C2OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.